Aminooxy-PEG2-azide

説明

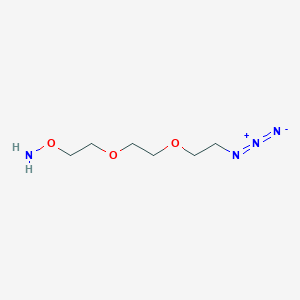

Structure

3D Structure

特性

IUPAC Name |

O-[2-[2-(2-azidoethoxy)ethoxy]ethyl]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N4O3/c7-10-9-1-2-11-3-4-12-5-6-13-8/h1-6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCURLNTZWQFVMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCON)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Aminooxy-PEG2-azide: Properties, Stability, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, stability, and applications of Aminooxy-PEG2-azide, a bifunctional linker critical in the fields of bioconjugation, proteomics, and targeted therapeutics such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

Core Chemical Properties

Aminooxy-PEG2-azide is a heterobifunctional crosslinker featuring an aminooxy group at one terminus and an azide group at the other, separated by a two-unit polyethylene glycol (PEG) spacer. This unique architecture allows for sequential or orthogonal conjugation of two different molecules. The PEG spacer enhances the solubility and biocompatibility of the resulting conjugate.[1][2]

| Property | Value | Source(s) |

| Chemical Name | 1-(2-(2-aminooxy)ethoxy)ethoxy)-2-azidoethane | [3] |

| CAS Number | 1043426-13-6 | [3] |

| Molecular Formula | C6H14N4O3 | [3] |

| Molecular Weight | 190.2 g/mol | |

| Purity | Typically >95% | |

| Appearance | Colorless to light yellow liquid or oil | - |

| Solubility | Soluble in water, DMSO, DMF, and DCM |

Functional Group Reactivity and Signaling Pathways

The utility of Aminooxy-PEG2-azide stems from the distinct reactivity of its two functional groups, enabling a variety of bioconjugation strategies.

Aminooxy Group: Oxime Ligation

The aminooxy group reacts specifically with aldehydes and ketones to form a stable oxime linkage. This reaction, known as oxime ligation, is highly chemoselective and can be performed under mild, aqueous conditions, making it ideal for conjugating sensitive biomolecules. The reaction is fastest at a slightly acidic pH of approximately 4.5, which facilitates the dehydration of the hemiaminal intermediate. However, the reaction still proceeds efficiently at neutral pH (6.5-7.5), which is often necessary for biological applications.

Azide Group: Bioorthogonal Click Chemistry

The azide group is a key functional group for "click chemistry," a class of reactions that are rapid, high-yielding, and bioorthogonal (i.e., they do not interfere with native biological processes). Aminooxy-PEG2-azide can participate in two main types of click chemistry:

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the use of a copper(I) catalyst to ligate the azide with a terminal alkyne, forming a stable 1,4-disubstituted-1,2,3-triazole.

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry reaction that utilizes a strained cyclooctyne (e.g., DBCO, BCN) instead of a terminal alkyne. The inherent ring strain of the cyclooctyne drives the reaction forward without the need for a catalyst, which is advantageous for in vivo applications where copper can be cytotoxic.

Stability Profile

The stability of Aminooxy-PEG2-azide and its conjugates is a critical consideration for its storage and application.

Chemical Stability of the Linker

-

Storage: For long-term storage, it is recommended to store Aminooxy-PEG2-azide at -20°C in a dry, dark environment, where it is stable for months to years. For short-term storage (days to weeks), 0-4°C is suitable. Stock solutions are typically stable for up to 6 months at -80°C and for 1 month at -20°C when protected from light. Aminooxy compounds are generally reactive and sensitive, and immediate use (within 1 week) after preparation of a solution is often recommended.

-

pH Stability: The linker itself is generally stable across a range of pH values typically used in bioconjugation. However, extreme pH conditions should be avoided.

Stability of the Conjugated Linkages

-

Oxime Bond Stability: The oxime bond formed via the aminooxy group is significantly more stable than analogous imine and hydrazone linkages, particularly at physiological pH. The rate of hydrolysis is acid-catalyzed, meaning the bond is less stable at lower pH. Studies have shown that the half-life of an oxime bond can be orders of magnitude longer than that of a hydrazone bond under similar conditions.

-

Triazole Ring Stability: The 1,2,3-triazole ring formed through click chemistry is exceptionally stable and resistant to cleavage under a wide range of chemical and biological conditions.

| Linkage | pH Stability | Thermal Stability | Notes |

| Oxime | Highly stable at neutral and basic pH; less stable at acidic pH (acid-catalyzed hydrolysis). | Generally stable under physiological conditions. | Significantly more stable than imine and hydrazone linkages. |

| 1,2,3-Triazole | Highly stable across a wide pH range. | Very high thermal stability. | Considered a biologically inert and robust linkage. |

Experimental Protocols

The following are generalized protocols for the use of Aminooxy-PEG2-azide in bioconjugation. Optimization may be required for specific applications.

General Workflow for Two-Step Bioconjugation

This workflow illustrates the sequential conjugation of two different molecules (Molecule A with an aldehyde/ketone and Molecule B with an alkyne/cyclooctyne) using Aminooxy-PEG2-azide.

References

An In-Depth Technical Guide to the Mechanism of Action of Aminooxy-PEG2-azide in Bioconjugation

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Heterobifunctional Linkers in Modern Bioconjugation

In the landscape of advanced drug development and biological research, the precise assembly of molecular components is paramount. Heterobifunctional linkers are critical tools that enable the covalent connection of two different molecules, such as a protein to a small molecule drug, or a labeling agent to a biomolecule. Aminooxy-PEG2-azide is a versatile heterobifunctional crosslinker designed for high-efficiency, two-step sequential conjugations.[1][2]

This linker is composed of three key elements:

-

An aminooxy group (-O-NH₂) , which selectively reacts with carbonyls (aldehydes or ketones) to form a stable oxime bond.[1][3]

-

A hydrophilic di-ethylene glycol spacer (-PEG2-) , which enhances solubility, reduces aggregation, and provides spatial separation between the conjugated molecules.[1]

-

An azide group (-N₃) , which serves as a reactive handle for bioorthogonal "click chemistry," enabling highly specific ligation to an alkyne-containing molecule.

The unique dual reactivity of Aminooxy-PEG2-azide allows for a controlled and directed conjugation strategy, minimizing the formation of undesirable homodimers. This makes it an invaluable reagent in the synthesis of complex biomolecular architectures like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Caption: Chemical structure of the Aminooxy-PEG2-azide linker.

Core Mechanism: A Two-Step Orthogonal Conjugation Strategy

The power of Aminooxy-PEG2-azide lies in the orthogonal nature of its two reactive ends. The aminooxy group's reactivity towards carbonyls is completely independent of the azide group's reactivity towards alkynes. This allows for a clean, sequential workflow:

-

First Ligation: The aminooxy group is reacted with a biomolecule or small molecule containing an aldehyde or ketone functional group.

-

Purification (Optional but Recommended): The resulting intermediate product is purified to remove excess linker and unreacted starting material.

-

Second Ligation: The azide-functionalized intermediate is then reacted with a second molecule containing a compatible alkyne or strained cyclooctyne group.

This stepwise approach provides complete control over the final conjugate's composition and structure.

Caption: General experimental workflow for a two-step bioconjugation.

Mechanism I: The Aminooxy Terminus and Oxime Ligation

The first step of the conjugation involves the formation of a highly stable oxime bond. This reaction occurs between the nucleophilic aminooxy group of the linker and an electrophilic aldehyde or ketone on the target molecule.

Chemical Mechanism

The reaction proceeds via a two-step mechanism:

-

Nucleophilic Attack: The nitrogen atom of the aminooxy group attacks the carbonyl carbon, forming a tetrahedral carbinolamine intermediate.

-

Dehydration: This intermediate then undergoes acid-catalyzed dehydration to yield the final C=N-O oxime linkage.

The rate of oxime formation is pH-dependent, with optimal rates typically observed under mildly acidic conditions (pH ~4.5). However, the reaction proceeds at physiological pH, albeit more slowly. To accelerate the reaction under biological conditions, nucleophilic catalysts such as aniline or its derivatives (e.g., m-phenylenediamine) are often employed. The catalyst facilitates the dehydration step, which is the rate-limiting step at neutral pH.

Caption: Mechanism of catalyzed oxime ligation.

Quantitative Data: Reaction Kinetics and Stability

Oxime bonds are favored in bioconjugation due to their significantly greater hydrolytic stability compared to imine or hydrazone linkages, particularly at physiological pH.

| Parameter | Value | Conditions | Reference |

| Second-Order Rate Constant | ~0.01 M⁻¹s⁻¹ or below | Neutral pH, uncatalyzed | |

| Equilibrium Constant (K_eq) | > 10⁸ M⁻¹ | For oxime formation from ketones | |

| Relative Hydrolytic Stability | ~600x more stable than methylhydrazone | pD 7.0 | |

| Optimal pH for Formation | ~4.5 | Uncatalyzed reaction | |

| Catalyst Acceleration | Up to 15-fold increase in efficiency | m-phenylenediamine vs. aniline |

Experimental Protocol: Oxime Ligation

This generalized protocol describes the conjugation of an aldehyde/ketone-containing biomolecule to Aminooxy-PEG2-azide.

-

Reagent Preparation:

-

Dissolve the carbonyl-containing biomolecule (Molecule A) in an appropriate reaction buffer (e.g., phosphate or acetate buffer, pH 5.5-7.4).

-

Dissolve Aminooxy-PEG2-azide in the same buffer or a compatible co-solvent like DMSO. Prepare a stock solution (e.g., 10-50 mM).

-

(Optional) Prepare a stock solution of an aniline-based catalyst (e.g., 100-200 mM m-phenylenediamine in reaction buffer).

-

-

Conjugation Reaction:

-

To the solution of Molecule A, add a 5- to 20-fold molar excess of the Aminooxy-PEG2-azide stock solution.

-

(Optional) If using a catalyst, add it to the reaction mixture to a final concentration of 10-50 mM.

-

Incubate the reaction at room temperature or 37°C for 2-24 hours. The reaction progress can be monitored by analytical techniques such as HPLC or mass spectrometry.

-

-

Purification:

-

Upon completion, remove the excess linker and catalyst from the azide-functionalized intermediate (Molecule A-Linker).

-

Suitable purification methods include size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF), depending on the size and properties of the biomolecule.

-

Mechanism II: The Azide Terminus and Click Chemistry

The azide group is stable under most biological conditions and does not react with native functional groups, making it truly bioorthogonal. It undergoes highly specific cycloaddition reactions with alkynes to form a stable triazole ring. There are two primary methods for this reaction.

Chemical Mechanism: CuAAC vs. SPAAC

1. Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is a highly efficient and widely used click reaction that joins an azide with a terminal alkyne. The reaction requires a copper(I) catalyst, which is typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate). A chelating ligand, such as THPTA, is used to stabilize the copper(I) ion and accelerate the reaction. While extremely effective, the potential cytotoxicity of copper can limit its use in living systems.

Caption: The catalytic cycle of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

2. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the need for a cytotoxic copper catalyst, SPAAC utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO). The high ring strain of the cyclooctyne provides the activation energy needed to drive the cycloaddition with an azide under physiological conditions without any catalyst. This makes SPAAC the preferred method for bioconjugation in living cells or with sensitive biomolecules.

Caption: Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Quantitative Data: Typical Reaction Conditions

| Parameter | CuAAC | SPAAC | Reference |

| Catalyst | 50-250 µM CuSO₄ | None | |

| Ligand | 250-1250 µM THPTA (5:1 ratio to Cu) | None | |

| Reducing Agent | 1-5 mM Sodium Ascorbate | None | |

| Reactant Concentration | 10-100 µM | 10-100 µM | |

| Temperature | Room Temperature (20-25°C) | 4°C to 37°C | |

| Reaction Time | 1 - 4 hours | 1 - 12 hours |

Experimental Protocol: Azide-Alkyne Ligation

This protocol describes the conjugation of the azide-functionalized intermediate (Molecule A-Linker) to an alkyne-containing molecule (Molecule B).

Method A: CuAAC Protocol

-

Reagent Preparation:

-

Prepare stock solutions: 20 mM CuSO₄ in water, 50 mM THPTA ligand in water, and 100 mM sodium ascorbate in water (prepare fresh).

-

Dissolve the alkyne-containing Molecule B in a compatible buffer (e.g., PBS).

-

-

Conjugation Reaction:

-

In a reaction tube, combine the purified Molecule A-Linker and a 1.5- to 5-fold molar excess of Molecule B.

-

Prepare a catalyst premix by combining the CuSO₄ and THPTA stock solutions (e.g., at a 1:5 volume ratio). Let it stand for 2-3 minutes.

-

Add the catalyst premix to the reaction tube to a final copper concentration of 100-250 µM.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.

-

Gently mix and incubate at room temperature for 1-2 hours, protecting from light.

-

-

Purification:

-

Purify the final bioconjugate using SEC, dialysis, or HPLC to remove copper catalyst, excess reagents, and byproducts.

-

Method B: SPAAC Protocol

-

Reagent Preparation:

-

Dissolve the purified Molecule A-Linker in a suitable buffer (e.g., PBS, pH 7.4).

-

Dissolve the DBCO-functionalized Molecule B in a compatible solvent (e.g., DMSO or directly in the buffer).

-

-

Conjugation Reaction:

-

Add a 1.5- to 3-fold molar excess of the DBCO-Molecule B solution to the solution of Molecule A-Linker.

-

Incubate the reaction for 1-12 hours. The reaction can be performed at 4°C, room temperature, or 37°C depending on the stability of the biomolecules and the desired reaction rate.

-

-

Purification:

-

Purify the final conjugate using an appropriate method (e.g., SEC, HPLC, dialysis) to remove any unreacted starting material.

-

Conclusion

Aminooxy-PEG2-azide is a powerful and precisely engineered tool for advanced bioconjugation. Its heterobifunctional nature, combined with the high stability of the resulting oxime and triazole linkages, enables the robust and controlled synthesis of complex biomolecular constructs. The orthogonality of its reactive ends provides researchers with a reliable, stepwise method for assembling molecules, which is a critical capability in the development of targeted therapeutics like ADCs and novel modalities such as PROTACs. Understanding the distinct mechanisms and protocols for each reactive terminus is key to successfully leveraging this linker in research and drug development.

References

The Dual-Action of Aminooxy-PEG2-azide: A Technical Guide to Heterobifunctional Crosslinking

For Researchers, Scientists, and Drug Development Professionals

In the evolving landscape of bioconjugation, precision and efficiency are paramount. Aminooxy-PEG2-azide has emerged as a powerful heterobifunctional crosslinker, offering researchers the ability to connect molecules with distinct functionalities through two independent, high-yield chemical reactions. This technical guide provides an in-depth exploration of its core applications, supported by quantitative data, detailed experimental protocols, and visual workflows to empower your research and development endeavors.

Core Concepts: Structure and Reactivity

Aminooxy-PEG2-azide is a molecule featuring two distinct reactive groups at either end of a short, hydrophilic polyethylene glycol (PEG) spacer.[1] This unique architecture allows for a two-step sequential or one-pot conjugation strategy.

-

Aminooxy Group (-ONH2): This functionality reacts specifically with aldehydes and ketones to form a stable oxime linkage.[2][3] This reaction is highly chemoselective and can be performed under mild, aqueous conditions, making it ideal for conjugating sensitive biomolecules.[4]

-

Azide Group (-N3): The azide moiety is a key player in "click chemistry," a class of reactions known for their high efficiency and bioorthogonality.[5] It readily participates in both copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) to form a stable triazole ring.

-

PEG2 Spacer: The two-unit polyethylene glycol linker provides water solubility and reduces steric hindrance between the conjugated molecules, which can be crucial for maintaining their biological activity.

Quantitative Data Summary

The following tables summarize key quantitative data related to the physicochemical properties of Aminooxy-PEG2-azide and the kinetics of its constituent reactive groups.

Table 1: Physicochemical Properties of Aminooxy-PEG2-azide

| Property | Value | Reference(s) |

| Molecular Formula | C6H14N4O3 | |

| Molecular Weight | 190.2 g/mol | |

| CAS Number | 1043426-13-6 | |

| Appearance | Liquid | - |

| Solubility | Soluble in water, DMSO, DMF | - |

| Storage | Store at -20°C, protect from light |

Table 2: Reaction Kinetics of Aminooxy and Azide Moieties

| Reaction | Reactant | Conditions | Second-Order Rate Constant (M⁻¹s⁻¹) | Reference(s) |

| Oxime Ligation | Aldehyde | pH 7, with m-phenylenediamine catalyst | ~0.1 - 1 | |

| Ketone | pH 7, with m-phenylenediamine catalyst | ~0.01 - 0.1 | ||

| SPAAC | DBCO-alkyne | PBS, pH 7.2 | 0.32 - 0.85 | |

| BCN-alkyne | DMSO, 37°C | ~0.15 | ||

| PEGylated DBCO-alkyne | PBS, pH 7.2 | 0.18 - 0.37 (31% enhancement) | ||

| CuAAC | Terminal Alkyne | Aqueous buffer with Cu(I) catalyst | 1 - 100 |

Note: The kinetic data for oxime ligation and click chemistry are based on representative reactions and may vary depending on the specific substrates, catalysts, and reaction conditions.

Experimental Protocols and Workflows

This section provides detailed methodologies for key applications of Aminooxy-PEG2-azide, accompanied by visual workflows created using the DOT language.

Antibody-Drug Conjugate (ADC) Synthesis via Site-Specific Modification

This protocol describes the site-specific conjugation of a cytotoxic drug to an antibody. The antibody is first enzymatically modified to introduce an azide handle, which then reacts with a drug molecule functionalized with a strained alkyne (e.g., DBCO).

Experimental Protocol:

-

Antibody Modification:

-

Deglycosylate the antibody (e.g., Trastuzumab, 10 mg/mL in PBS) using PNGase F (1 µL/100 µg antibody) at 37°C for 16 hours to expose the Gln295 residue.

-

To the deglycosylated antibody, add microbial transglutaminase (MTGase) and an azide-functionalized substrate (e.g., azido-PEG-amine) in a 1:20 molar ratio of antibody to substrate. Incubate at 37°C for 4 hours.

-

Purify the azide-modified antibody using a suitable method, such as size-exclusion chromatography (SEC).

-

-

Drug-Linker Conjugation (SPAAC):

-

Dissolve the DBCO-functionalized cytotoxic drug in DMSO to a stock concentration of 10 mM.

-

Add the DBCO-drug solution to the azide-modified antibody in a 5-fold molar excess.

-

Incubate the reaction at room temperature for 1-4 hours. The reaction progress can be monitored by hydrophobic interaction chromatography (HIC).

-

Purify the resulting ADC using SEC to remove unreacted drug-linker.

-

Workflow for ADC Synthesis:

References

The Core of Bioconjugation: An In-depth Technical Guide to the Aminooxy-PEG2-azide Linker

For Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced bioconjugation, the strategic selection of a linker molecule is paramount to the efficacy and success of complex biomolecular constructs such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Among the arsenal of available tools, the Aminooxy-PEG2-azide linker has emerged as a versatile and powerful component. This technical guide provides a comprehensive overview of the core functionalities of this heterobifunctional linker, with a focus on its polyethylene glycol (PEG) spacer, and offers detailed insights into its application in bioconjugation strategies.

Physicochemical Properties of Aminooxy-PEG2-azide

The Aminooxy-PEG2-azide linker is a molecule meticulously designed with two distinct reactive moieties at either end of a short, hydrophilic PEG spacer. This dual functionality allows for sequential or orthogonal conjugation of two different molecules, a critical feature in the assembly of complex bioconjugates.

| Property | Value |

| Molecular Formula | C₆H₁₄N₄O₃ |

| Molecular Weight | 190.2 g/mol |

| Spacer Arm Length | 9.9 Å (calculated) |

| Solubility | Soluble in Water, DMSO, DMF, and DCM |

Table 1: Physicochemical Properties of Aminooxy-PEG2-azide. This table summarizes the key physical and chemical characteristics of the linker molecule.

The Pivotal Role of the PEG2 Spacer

The diethyleneglycol (PEG2) spacer is the backbone of the Aminooxy-PEG2-azide linker and imparts several advantageous properties to the molecule and the resulting bioconjugate.[1]

-

Enhanced Hydrophilicity: The ethylene glycol repeats in the PEG spacer are hydrophilic, which can significantly improve the solubility of hydrophobic molecules in aqueous buffers, a common challenge in bioconjugation.[2]

-

Reduced Steric Hindrance: The flexible and extended nature of the PEG spacer provides spatial separation between the conjugated molecules. This can be crucial for preserving the biological activity of proteins or antibodies by preventing the attached payload from interfering with their functional domains.

-

Improved Pharmacokinetics: PEGylation, the process of attaching PEG chains to molecules, is a well-established strategy to improve the pharmacokinetic profile of therapeutic agents. Even short PEG spacers can contribute to increased stability, longer circulation times, and reduced immunogenicity of the bioconjugate.[3]

-

Controlled Length: The discrete length of the PEG2 spacer allows for precise control over the distance between the conjugated molecules, which is a critical parameter in optimizing the biological activity of constructs like PROTACs.[2]

Bioconjugation Chemistries

The Aminooxy-PEG2-azide linker enables two powerful and highly specific bioorthogonal conjugation reactions: oxime ligation and copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".

Oxime Ligation

The aminooxy group reacts specifically with aldehydes or ketones to form a stable oxime linkage.[4] This reaction is highly chemoselective and can be performed under mild, aqueous conditions, making it ideal for the conjugation of sensitive biomolecules. The reaction is catalyzed by aniline and its derivatives and proceeds efficiently at a pH range of 5.5 to 7.

Azide-Alkyne Click Chemistry (CuAAC)

The azide moiety is the reactive partner in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction is renowned for its high efficiency, specificity, and the stability of the resulting triazole linkage. CuAAC is a bioorthogonal reaction, meaning it does not interfere with biological functional groups, and it proceeds reliably in aqueous environments.

Experimental Protocols

The following are generalized protocols for the use of Aminooxy-PEG2-azide in bioconjugation. Optimization of these protocols is recommended for specific applications.

General Protocol for Oxime Ligation

This protocol describes the conjugation of a molecule containing an aldehyde or ketone group to Aminooxy-PEG2-azide.

Materials:

-

Aldehyde or ketone-containing molecule

-

Aminooxy-PEG2-azide

-

Aniline (catalyst)

-

Reaction Buffer (e.g., 100 mM sodium phosphate, pH 6.0)

-

Organic co-solvent (e.g., DMSO or DMF) if needed for solubility

-

Purification system (e.g., HPLC, size-exclusion chromatography)

Procedure:

-

Dissolve the aldehyde or ketone-containing molecule in the reaction buffer. If necessary, use a minimal amount of an organic co-solvent to aid dissolution.

-

Add a 1.5 to 5-fold molar excess of Aminooxy-PEG2-azide to the reaction mixture.

-

Add aniline to a final concentration of 10-20 mM.

-

Incubate the reaction at room temperature for 2-16 hours, monitoring the progress by a suitable analytical method (e.g., LC-MS or SDS-PAGE).

-

Once the reaction is complete, purify the conjugate using an appropriate chromatographic technique to remove excess reagents and byproducts.

General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the conjugation of an alkyne-containing molecule to the azide moiety of the linker.

Materials:

-

Alkyne-containing molecule

-

Azide-containing molecule (e.g., a biomolecule previously modified with Aminooxy-PEG2-azide)

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

-

Reaction Buffer (e.g., phosphate-buffered saline, pH 7.4)

-

Organic co-solvent (e.g., DMSO or DMF) if needed for solubility

-

Purification system (e.g., HPLC, size-exclusion chromatography)

Procedure:

-

Dissolve the alkyne-containing molecule and the azide-containing molecule in the reaction buffer. Use a minimal amount of an organic co-solvent if necessary. A 1.5 to 10-fold molar excess of the smaller molecule is often used.

-

Prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM in water).

-

Prepare a stock solution of the copper catalyst by premixing CuSO₄ and THPTA in a 1:5 molar ratio in water.

-

Add the copper catalyst solution to the reaction mixture to a final copper concentration of 50-250 µM.

-

Initiate the reaction by adding sodium ascorbate to a final concentration of 1-5 mM.

-

Incubate the reaction at room temperature for 1-4 hours. The reaction can be gently agitated.

-

Monitor the reaction progress by a suitable analytical method (e.g., LC-MS or SDS-PAGE).

-

Upon completion, purify the conjugate using an appropriate chromatographic technique.

Visualizing the Workflows and Pathways

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the key structures and processes.

Structure of Aminooxy-PEG2-azide.

Workflow of Oxime Ligation.

Workflow of CuAAC (Click Chemistry).

PROTAC-mediated Protein Degradation.

Conclusion

The Aminooxy-PEG2-azide linker is a testament to the sophistication and precision of modern bioconjugation chemistry. Its well-defined structure, featuring a hydrophilic PEG spacer and two versatile, bioorthogonal reactive handles, provides researchers and drug developers with a powerful tool to construct complex and highly functional biomolecules. A thorough understanding of its properties and the chemistries it enables is crucial for its successful implementation in the development of next-generation therapeutics and research tools.

References

An In-Depth Technical Guide to the Reactivity of Aminooxy-PEG2-azide with Carbonyl Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity, applications, and experimental considerations for using Aminooxy-PEG2-azide in bioconjugation reactions with carbonyl compounds. This versatile heterobifunctional linker has emerged as a powerful tool in chemical biology, drug development, and proteomics, enabling the precise and stable linkage of diverse molecules.

Core Principles: The Oxime Ligation

Aminooxy-PEG2-azide is a molecule featuring two distinct reactive functionalities: an aminooxy group and an azide group, separated by a two-unit polyethylene glycol (PEG) spacer.[1][2] The aminooxy group (-O-NH₂) exhibits chemoselective reactivity towards carbonyl compounds, specifically aldehydes and ketones, to form a stable oxime linkage (-O-N=C).[3][4] This reaction, known as oxime ligation, is highly valued in bioconjugation for its exceptional specificity, mild reaction conditions, and the hydrolytic stability of the resulting bond.[3]

The reaction proceeds efficiently under aqueous conditions and is compatible with a wide range of biological functional groups, making it ideal for modifying sensitive biomolecules such as proteins, peptides, and glycoproteins. The integrated PEG spacer enhances the solubility and biocompatibility of the reagent and the resulting conjugates.

Quantitative Data on Oxime Ligation

The efficiency of oxime ligation can be influenced by several factors, including pH, temperature, and the presence of catalysts. While specific kinetic data for Aminooxy-PEG2-azide is not extensively published, the reactivity is analogous to other aminooxy-containing compounds.

| Parameter | Condition | Observation | Reference(s) |

| Reaction pH | Acidic (pH 4-5) | Optimal for uncatalyzed reactions. | |

| Neutral (pH 6.5-7.5) | Reaction is slower but can be significantly accelerated with catalysts. | ||

| Catalysts | Aniline | Commonly used catalyst, enhances reaction rates at neutral pH. | |

| m-Phenylenediamine (mPDA) | More efficient catalyst than aniline, particularly at higher concentrations due to greater aqueous solubility. | ||

| p-Phenylenediamine (pPDA) | Highly effective catalyst at neutral pH, even at low concentrations. | ||

| Reaction Rate | Uncatalyzed | Generally slow at neutral pH, with rate constants in the range of 10⁻³ M⁻¹s⁻¹. | |

| Catalyzed (Aniline) | Rate constants can increase to the range of 10¹-10³ M⁻¹s⁻¹, especially with aromatic aldehydes. | ||

| Oxime Bond Stability | Physiological pH (7.4) | Highly stable compared to imine and hydrazone linkages. | |

| Acidic Conditions (pH < 4) | Can be susceptible to hydrolysis. |

The Dual Functionality: Oxime Ligation and Click Chemistry

A key advantage of Aminooxy-PEG2-azide is its bifunctional nature. Following the oxime ligation with a carbonyl-containing molecule, the terminal azide group remains available for subsequent conjugation via "click chemistry". This allows for a powerful two-step, sequential labeling strategy. The most common click chemistry reaction involving azides is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the strain-promoted Azide-Alkyne Cycloaddition (SPAAC) with cyclooctyne derivatives like DBCO or BCN. This dual reactivity makes Aminooxy-PEG2-azide an ideal linker for constructing complex biomolecular architectures, such as Antibody-Drug Conjugates (ADCs) and targeted imaging agents.

Experimental Protocols

General Protocol for Protein Conjugation via Oxime Ligation

This protocol provides a general guideline for conjugating Aminooxy-PEG2-azide to a protein containing a carbonyl group (aldehyde or ketone).

Materials:

-

Protein with a carbonyl group (1-5 mg/mL in a suitable buffer, e.g., PBS pH 7.4)

-

Aminooxy-PEG2-azide

-

Anhydrous DMSO

-

Reaction Buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.0)

-

Catalyst (optional): Aniline or p-Phenylenediamine

-

Quenching reagent (e.g., acetone or a scavenger resin)

-

Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

-

Prepare a stock solution of Aminooxy-PEG2-azide: Dissolve Aminooxy-PEG2-azide in anhydrous DMSO to a concentration of 10-50 mM.

-

Prepare the protein solution: Exchange the protein into the Reaction Buffer.

-

Prepare the catalyst solution (optional): Prepare a stock solution of aniline or p-phenylenediamine in the Reaction Buffer. The final concentration in the reaction will typically be 10-100 mM for aniline or 2-10 mM for p-phenylenediamine.

-

Initiate the reaction: Add a 10-50 molar excess of the Aminooxy-PEG2-azide stock solution to the protein solution. If using a catalyst, add it to the reaction mixture.

-

Incubate the reaction: Gently mix the reaction and incubate at room temperature or 37°C for 2-16 hours. The optimal time and temperature should be determined empirically.

-

Quench the reaction (optional): Add a small amount of acetone to consume any unreacted aminooxy groups.

-

Purify the conjugate: Remove excess reagents and byproducts by size-exclusion chromatography or dialysis against an appropriate buffer.

-

Characterize the conjugate: Analyze the conjugate by SDS-PAGE, mass spectrometry, and other relevant techniques to determine the degree of labeling and confirm the identity of the product.

Protocol for Labeling Cell Surface Glycoproteins

This protocol describes the labeling of cell surface sialoglycans by first generating aldehydes through mild periodate oxidation, followed by reaction with Aminooxy-PEG2-azide.

Materials:

-

Cells in suspension or adherent in a plate

-

PBS (phosphate-buffered saline)

-

Sodium periodate (NaIO₄)

-

Glycerol or ethylene glycol

-

Aminooxy-PEG2-azide

-

Aniline (optional, as a catalyst)

-

Labeling Buffer (e.g., PBS, pH 6.7)

Procedure:

-

Cell Preparation: Wash the cells twice with cold PBS.

-

Periodate Oxidation: Resuspend or cover the cells with a solution of 1 mM NaIO₄ in cold PBS. Incubate on ice for 15-30 minutes in the dark.

-

Quench Oxidation: Quench the reaction by adding glycerol to a final concentration of 1 mM and incubate for 5 minutes on ice.

-

Wash: Wash the cells three times with cold PBS to remove residual periodate and glycerol.

-

Labeling Reaction: Resuspend or cover the cells with a solution of 100-250 µM Aminooxy-PEG2-azide in Labeling Buffer. If using a catalyst, add aniline to a final concentration of 1-10 mM.

-

Incubate: Incubate the cells at room temperature or 37°C for 1-2 hours.

-

Wash: Wash the cells three times with PBS to remove unreacted labeling reagent.

-

Downstream Analysis: The azide-labeled cells are now ready for subsequent click chemistry with an alkyne-modified probe for visualization or analysis.

Visualizations of Workflows and Pathways

Logical Workflow for Antibody-Drug Conjugate (ADC) Synthesis

The following diagram illustrates the two-step process for creating an ADC using Aminooxy-PEG2-azide. First, the linker is attached to an aldehyde-modified antibody via oxime ligation. Subsequently, a cytotoxic drug functionalized with a strained alkyne (e.g., DBCO) is attached via strain-promoted azide-alkyne cycloaddition (SPAAC).

References

An In-Depth Technical Guide to Click Chemistry Using Aminooxy-PEG2-azide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and applications of Aminooxy-PEG2-azide in the field of click chemistry. Designed for researchers, scientists, and professionals in drug development, this document details the core methodologies, quantitative data, and experimental protocols associated with this versatile bifunctional linker.

Introduction to Aminooxy-PEG2-azide

Aminooxy-PEG2-azide is a heterobifunctional linker molecule that has gained significant traction in bioconjugation and drug delivery due to its dual reactive functionalities.[1][2][3][4] It features an aminooxy group at one terminus and an azide group at the other, separated by a two-unit polyethylene glycol (PEG) spacer.[1] This unique structure allows for sequential or orthogonal conjugation strategies, making it a valuable tool for creating complex biomolecular architectures.

The aminooxy group readily reacts with aldehydes and ketones to form stable oxime linkages, a reaction often referred to as oxime ligation. The azide group, a cornerstone of click chemistry, participates in highly efficient and specific cycloaddition reactions with alkynes. The PEG spacer enhances the water solubility and biocompatibility of the molecule and its conjugates, which is particularly advantageous in biological applications.

Molecular Structure:

Core Chemistries and Reaction Mechanisms

Aminooxy-PEG2-azide enables two primary types of bioorthogonal conjugation reactions: oxime ligation and azide-alkyne cycloaddition.

Oxime Ligation

The aminooxy group reacts with aldehydes or ketones to form a stable oxime bond. This reaction is highly chemoselective and can be performed under mild, aqueous conditions, making it suitable for modifying sensitive biomolecules. The stability of the resulting oxime linkage is significantly higher than that of imine and hydrazone bonds.

Reaction Scheme:

Azide-Alkyne Cycloaddition (Click Chemistry)

The azide moiety of Aminooxy-PEG2-azide is a key component for "click chemistry," a term describing reactions that are high-yielding, stereospecific, and generate minimal byproducts. The two main types of azide-alkyne cycloaddition are the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the use of a copper(I) catalyst to promote the cycloaddition between an azide and a terminal alkyne, resulting in the formation of a stable 1,4-disubstituted triazole. CuAAC reactions are generally fast and efficient. However, the potential cytotoxicity of the copper catalyst can be a limitation for in vivo applications.

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the need for a cytotoxic copper catalyst, SPAAC utilizes strained cyclooctynes, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN). The inherent ring strain of these molecules allows for a rapid reaction with azides without the need for a catalyst, making SPAAC highly biocompatible and suitable for live-cell and in vivo studies.

Quantitative Data Presentation

The efficiency of click chemistry reactions is a critical factor in experimental design. The following tables summarize key quantitative data for CuAAC and SPAAC reactions.

Table 1: Comparison of CuAAC and SPAAC Reaction Parameters

| Feature | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |

| Catalyst | Copper(I) | None (driven by ring strain) |

| Biocompatibility | Limited due to copper cytotoxicity. | High, suitable for in vivo applications. |

| Reaction Rate | Generally faster (1-100 M⁻¹s⁻¹). | Generally slower (10⁻³-1 M⁻¹s⁻¹), dependent on the cyclooctyne used. |

| Alkyne Reactant | Terminal or internal alkynes. | Strained cyclooctynes (e.g., DBCO, BCN). |

| Reagent Accessibility | Simple alkynes are readily available. | Strained cyclooctynes can be more complex and expensive to synthesize. |

| Side Reactions | Potential for oxidative homocoupling of alkynes. | Cyclooctynes can have off-target reactivity, particularly with thiols. |

Table 2: Second-Order Rate Constants for SPAAC Reactions with Different Cyclooctynes

| Cyclooctyne | Azide Partner | Second-Order Rate Constant (M⁻¹s⁻¹) | Reference |

| Bicyclo[6.1.0]nonyne (BCN) | Benzyl Azide | 0.15 | |

| Dibenzocyclooctyne (DBCO) | 1-azido-1-deoxy-β-D-glucopyranoside | 0.32–0.85 (in PBS, pH 7) | |

| DBCO-PEG5 | 1-azido-1-deoxy-β-D-glucopyranoside | 0.18–0.37 (in PBS, pH 7) | |

| Sulfo-DBCO | 1-azido-1-deoxy-β-D-glucopyranoside | 0.55–1.22 (in HEPES, pH 7) |

Table 3: Typical Yields for CuAAC and SPAAC Reactions with PEG Linkers

| Reaction Type | Reactants | Typical Yield | Reference |

| CuAAC | Azide-PEG, Alkyne-functionalized molecule | 40% to >95% | |

| SPAAC | Azide-PEG, Cyclooctyne-functionalized molecule | Generally high (>90%) |

Experimental Protocols

The following are generalized protocols for the use of Aminooxy-PEG2-azide in bioconjugation. Optimization of reactant concentrations, temperature, and reaction time may be necessary for specific applications.

Protocol for Oxime Ligation

This protocol describes the conjugation of an aminooxy-containing molecule to an aldehyde- or ketone-functionalized biomolecule.

Materials:

-

Aminooxy-PEG2-azide

-

Aldehyde- or ketone-functionalized biomolecule

-

Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 6.5-7.5

-

Quenching reagent (optional): e.g., hydroxylamine

-

Purification system: Size-exclusion chromatography (SEC) or dialysis tubing

Procedure:

-

Reactant Preparation: Dissolve the aldehyde- or ketone-functionalized biomolecule in the reaction buffer to a final concentration of 1-10 mg/mL. Prepare a stock solution of Aminooxy-PEG2-azide in a compatible solvent (e.g., DMSO or water).

-

Reaction Setup: Add the Aminooxy-PEG2-azide stock solution to the biomolecule solution to achieve a 10- to 50-fold molar excess of the linker.

-

Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

-

Quenching (Optional): To consume any unreacted aldehyde or ketone groups, a small molecule containing an aminooxy or hydrazide group can be added. Incubate for an additional 30-60 minutes.

-

Purification: Purify the conjugate using SEC or dialysis to remove excess reagents.

Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a general procedure for the CuAAC reaction.

Materials:

-

Azide-functionalized molecule (e.g., the product from the oxime ligation protocol)

-

Alkyne-functionalized molecule

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Copper ligand (e.g., Tris(3-hydroxypropyltriazolylmethyl)amine - THPTA)

-

Solvent: e.g., DMSO/water mixture

-

Purification system: SEC or dialysis

Procedure:

-

Reactant Preparation: Dissolve the azide- and alkyne-functionalized molecules in the chosen solvent system.

-

Catalyst Preparation: In a separate tube, prepare a premix of CuSO₄ and the copper ligand in the solvent.

-

Reaction Setup: To the solution of the azide and alkyne, add the copper/ligand premix.

-

Initiation: Add a fresh solution of sodium ascorbate to initiate the reaction.

-

Incubation: Stir the reaction mixture at room temperature. Monitor the reaction progress by an appropriate analytical technique (e.g., LC-MS or HPLC).

-

Purification: Purify the conjugate to remove the copper catalyst and excess reagents.

Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol outlines a general procedure for copper-free click chemistry.

Materials:

-

Azide-functionalized molecule

-

Strained alkyne-functionalized molecule (e.g., DBCO- or BCN-containing)

-

Solvent: e.g., PBS pH 7.3, DMSO

-

Purification system: SEC or dialysis

Procedure:

-

Reactant Preparation: Dissolve the azide- and strained alkyne-functionalized molecules in the chosen solvent.

-

Reaction Setup: Mix the solutions of the azide and strained alkyne.

-

Incubation: Incubate the reaction mixture for 2-48 hours at a temperature ranging from 4°C to 37°C. Reaction times will vary depending on the specific cyclooctyne used.

-

Purification (if necessary): For many bioconjugation applications, the reaction is clean enough that no further purification is required before the next step. If needed, purify the conjugate using SEC or dialysis.

Decision-Making for Reaction Selection

Choosing the appropriate conjugation chemistry is crucial for the success of an experiment. The following decision tree provides guidance on selecting between oxime ligation, CuAAC, and SPAAC when using Aminooxy-PEG2-azide.

Conclusion

Aminooxy-PEG2-azide is a powerful and versatile tool in the field of bioconjugation and drug development. Its dual functionalities enable researchers to employ both robust oxime ligation and highly efficient azide-alkyne click chemistry. By understanding the principles, quantitative aspects, and experimental protocols outlined in this guide, scientists can effectively leverage this linker to construct novel and complex biomolecular conjugates for a wide range of applications, from basic research to the development of advanced therapeutics. The choice between CuAAC and SPAAC will largely depend on the biological context of the experiment, with SPAAC being the preferred method for live-cell and in vivo applications due to the absence of a cytotoxic copper catalyst.

References

Synthesis and Purification of Aminooxy-PEG2-azide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purification of Aminooxy-PEG2-azide, a valuable heterobifunctional linker used extensively in bioconjugation, proteomics, and drug development. This guide details the synthetic pathway, purification protocols, and key characterization data to assist researchers in the successful production and application of this important reagent.

Introduction

Aminooxy-PEG2-azide is a versatile chemical tool featuring an aminooxy group and an azide moiety separated by a two-unit polyethylene glycol (PEG) spacer. The aminooxy group readily reacts with aldehydes and ketones to form stable oxime linkages, a common strategy for conjugating molecules to biomolecules such as proteins and carbohydrates. The azide group is a key component for "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), enabling the efficient and specific ligation with alkyne-containing molecules. The hydrophilic PEG spacer enhances the solubility of the conjugate in aqueous media and can reduce non-specific binding.

Synthetic Pathway

The synthesis of Aminooxy-PEG2-azide is typically achieved through a multi-step process commencing with a commercially available starting material, t-Boc-Aminooxy-PEG2-alcohol. The synthesis involves two key transformations: the conversion of the terminal hydroxyl group to an azide, followed by the deprotection of the Boc-protected aminooxy group.

Diagram of the Synthetic Pathway

Caption: Synthetic route for Aminooxy-PEG2-azide.

Experimental Protocols

The following protocols are representative methods for the synthesis and purification of Aminooxy-PEG2-azide. Researchers should adapt these procedures based on their specific laboratory conditions and available reagents.

Step 1: Synthesis of t-Boc-Aminooxy-PEG2-mesylate

-

Materials:

-

t-Boc-Aminooxy-PEG2-alcohol

-

Methanesulfonyl chloride (MsCl)

-

Triethylamine (TEA)

-

Dichloromethane (DCM), anhydrous

-

-

Procedure:

-

Dissolve t-Boc-Aminooxy-PEG2-alcohol (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C using an ice bath.

-

Add triethylamine (1.5 eq) to the solution.

-

Slowly add methanesulfonyl chloride (1.2 eq) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Extract the product with DCM.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude t-Boc-Aminooxy-PEG2-mesylate.

-

Step 2: Synthesis of t-Boc-Aminooxy-PEG2-azide

-

Materials:

-

t-Boc-Aminooxy-PEG2-mesylate (crude from Step 1)

-

Sodium azide (NaN₃)

-

Dimethylformamide (DMF), anhydrous

-

-

Procedure:

-

Dissolve the crude t-Boc-Aminooxy-PEG2-mesylate in anhydrous DMF.

-

Add sodium azide (3.0 eq) to the solution.

-

Heat the reaction mixture to 60-80 °C and stir for 12-24 hours.

-

Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and dilute with water.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to obtain pure t-Boc-Aminooxy-PEG2-azide.

-

Step 3: Synthesis of Aminooxy-PEG2-azide (Boc Deprotection)

-

Materials:

-

t-Boc-Aminooxy-PEG2-azide

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

-

Procedure:

-

Dissolve t-Boc-Aminooxy-PEG2-azide in DCM.

-

Add trifluoroacetic acid (typically a 20-50% solution in DCM) to the solution.

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

Monitor the deprotection by TLC until the starting material is consumed.

-

Remove the solvent and excess TFA under reduced pressure.

-

Co-evaporate with toluene or DCM several times to ensure complete removal of residual TFA.

-

The resulting product, Aminooxy-PEG2-azide, is often obtained as a TFA salt and can be used directly or further purified.

-

Purification of the Final Product

The final product, Aminooxy-PEG2-azide, can be purified by reverse-phase high-performance liquid chromatography (RP-HPLC) if high purity is required. The crude product is dissolved in a minimal amount of a suitable solvent (e.g., water/acetonitrile mixture) and injected onto a C18 column. A gradient of acetonitrile in water (often with 0.1% TFA) is used to elute the product. The fractions containing the pure product are collected and lyophilized to yield the final product as a stable salt.

Data Presentation

The following table summarizes the key quantitative data for the intermediates and the final product.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Purity |

| t-Boc-Aminooxy-PEG2-alcohol | C₉H₁₉NO₅ | 221.25 | >95% |

| t-Boc-Aminooxy-PEG2-azide | C₁₁H₂₂N₄O₅ | 290.32 | >95% |

| Aminooxy-PEG2-azide | C₆H₁₄N₄O₃ | 190.20 | >98% |

Note: Purity values are typical specifications from commercial suppliers and may vary depending on the synthesis and purification methods.

Experimental Workflow

The following diagram illustrates the overall experimental workflow for the synthesis and purification of Aminooxy-PEG2-azide.

Caption: Experimental workflow for Aminooxy-PEG2-azide.

Characterization

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR should be used to confirm the structure of the intermediates and the final product. The disappearance of the mesyl group signals and the appearance of signals corresponding to the azide-adjacent methylene protons, followed by the removal of the Boc protecting group signals, are key indicators of successful reactions.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) or other suitable mass spectrometry techniques should be used to confirm the molecular weight of the synthesized compounds.

Conclusion

This technical guide provides a detailed overview of the synthesis and purification of Aminooxy-PEG2-azide. By following the outlined protocols and employing rigorous purification and characterization techniques, researchers can confidently produce this versatile linker for a wide range of applications in chemical biology and drug discovery. The bifunctional nature of this molecule, combined with the beneficial properties of the PEG spacer, makes it an invaluable tool for the construction of complex bioconjugates and targeted therapeutic agents.

A Comprehensive Technical Guide to the Safe Handling and Application of Aminooxy-PEG2-azide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the safety data, handling precautions, and experimental applications of Aminooxy-PEG2-azide. This bifunctional linker is a critical component in the synthesis of advanced bioconjugates, including Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). Adherence to strict safety protocols is paramount when working with this and other azide-containing compounds.

Compound Identification and Properties

Aminooxy-PEG2-azide is a chemical reagent characterized by an aminooxy group on one end of a polyethylene glycol (PEG) linker and an azide group on the other. This heterobifunctional structure allows for sequential or orthogonal conjugation to different molecules.

Table 1: Physicochemical Properties of Aminooxy-PEG2-azide

| Property | Value | Source |

| CAS Number | 1043426-13-6 | [1][2] |

| Molecular Formula | C6H14N4O3 | [1][2] |

| Molecular Weight | 190.20 g/mol | [1] |

| Appearance | No data available | |

| Boiling Point | No data available | |

| Melting Point | No data available | |

| Density | No data available | |

| Solubility | No data available | |

| Purity | >96% |

Safety and Hazard Information

Table 2: Hazard Identification and Safety Precautions for Similar Azide Compounds

| Hazard | Description | Precautionary Measures | Source |

| Explosive Potential | Organic azides can be sensitive to heat, shock, friction, and light, potentially leading to explosive decomposition. The risk increases with a higher nitrogen-to-carbon ratio. | Avoid heating, grinding, and subjecting the compound to shock or friction. Store away from light in a cool, dry place. | |

| Toxicity | Azide compounds can be toxic if inhaled, ingested, or absorbed through the skin. Contact with acids can liberate highly toxic hydrazoic acid gas. | Handle in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid contact with acids. | |

| Chemical Incompatibility | Reacts with strong oxidizing agents, acids, and heavy metals (e.g., copper, lead, brass, silver) to form highly explosive metal azides. | Avoid contact with incompatible materials. Use plastic or ceramic spatulas and equipment. | |

| Acute Health Effects | May cause eye irritation. May be harmful if swallowed. | In case of contact, flush eyes with water for at least 15 minutes. If swallowed, rinse mouth with water and consult a physician. |

Handling Precautions

-

Engineering Controls : All manipulations of Aminooxy-PEG2-azide should be conducted in a certified chemical fume hood to minimize inhalation exposure.

-

Personal Protective Equipment (PPE) :

-

Eye Protection : Chemical safety goggles or a face shield are mandatory.

-

Hand Protection : Wear chemically resistant gloves (e.g., nitrile).

-

Skin and Body Protection : A flame-retardant lab coat and closed-toe shoes are required.

-

-

Hygiene Measures : Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly after handling.

Storage and Disposal

-

Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat, light, and incompatible materials. Recommended storage temperatures are typically -20°C for long-term storage and 2-8°C for short-term use.

-

Disposal : Dispose of waste in accordance with local, state, and federal regulations. Azide-containing waste should be collected in a designated, properly labeled container. Do not pour down the drain.

Experimental Applications and Protocols

Aminooxy-PEG2-azide is a versatile linker used in bioconjugation, particularly in the fields of targeted protein degradation (PROTACs) and antibody-drug conjugates (ADCs). The aminooxy group reacts with aldehydes and ketones to form stable oxime linkages, while the azide group participates in highly efficient "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).

General Workflow for Bioconjugation

The bifunctional nature of Aminooxy-PEG2-azide allows for a two-step conjugation process, enabling the precise assembly of complex biomolecules.

Caption: General workflow for two-step bioconjugation.

Experimental Protocol: Synthesis of an Antibody-Drug Conjugate (ADC) via Click Chemistry

This protocol provides a general framework for conjugating a cytotoxic drug (payload) to an antibody using Aminooxy-PEG2-azide and CuAAC click chemistry.

Materials:

-

Antibody with a site-specifically introduced alkyne group

-

Cytotoxic payload with an aminooxy-reactive group (aldehyde or ketone)

-

Aminooxy-PEG2-azide

-

Copper(II) sulfate (CuSO4)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

-

Phosphate-buffered saline (PBS), pH 7.4

-

Dimethyl sulfoxide (DMSO)

-

Size-exclusion chromatography (SEC) column for purification

Procedure:

-

Preparation of Stock Solutions:

-

Dissolve the alkyne-modified antibody in PBS to a final concentration of 5-10 mg/mL.

-

Dissolve the aminooxy-reactive payload in DMSO to create a 10 mM stock solution.

-

Dissolve Aminooxy-PEG2-azide in DMSO to create a 10 mM stock solution.

-

Prepare a 50 mM stock solution of CuSO4 in water.

-

Prepare a 100 mM stock solution of sodium ascorbate in water (prepare fresh).

-

Prepare a 50 mM stock solution of THPTA in water.

-

-

Ligation of Payload to Linker:

-

In a microcentrifuge tube, combine the aminooxy-reactive payload and Aminooxy-PEG2-azide in a 1:1.2 molar ratio.

-

Incubate at room temperature for 1-2 hours to form the payload-linker conjugate.

-

-

Click Chemistry Reaction:

-

In a separate tube, pre-mix CuSO4 and THPTA in a 1:5 molar ratio.

-

To the antibody solution, add the payload-linker conjugate (from step 2) at a 5-10 fold molar excess over the antibody.

-

Add the CuSO4/THPTA mixture to the antibody-payload solution.

-

Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 1-2 mM.

-

Gently mix and incubate at room temperature for 1-4 hours, protected from light.

-

-

Purification:

-

Purify the resulting ADC from excess reagents using size-exclusion chromatography (SEC).

-

Monitor the elution profile by UV absorbance at 280 nm.

-

Collect the fractions corresponding to the purified ADC.

-

-

Characterization:

-

Determine the drug-to-antibody ratio (DAR) using techniques such as hydrophobic interaction chromatography (HIC) or mass spectrometry (MS).

-

Assess the purity and aggregation of the final ADC by SEC.

-

Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis.

Conceptual Workflow: Synthesis of a PROTAC

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The synthesis often involves a convergent approach where two key fragments are synthesized and then joined by the linker.

Caption: Logical flow for the synthesis of a PROTAC molecule.

Conclusion

Aminooxy-PEG2-azide is a valuable tool for the construction of complex bioconjugates. Its safe and effective use requires a thorough understanding of the potential hazards associated with organic azides and strict adherence to established handling protocols. The experimental workflows provided in this guide offer a foundation for the application of this versatile linker in the development of novel therapeutics and research reagents. Researchers should always consult available safety data and institutional safety guidelines before initiating work with this compound.

References

Navigating the Solution: A Technical Guide to the Solubility of Aminooxy-PEG2-azide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of Aminooxy-PEG2-azide, a bifunctional linker critical in the fields of bioconjugation, drug delivery, and proteomics. Understanding the solubility of this reagent in both aqueous and organic solvents is paramount for its effective application in experimental design and drug development workflows. This document offers a compilation of available solubility data, detailed experimental protocols for solubility determination, and a logical workflow for assessing its behavior in various solvent systems.

Core Solubility Profile

Aminooxy-PEG2-azide is a hydrophilic molecule, a characteristic imparted by its polyethylene glycol (PEG) spacer. This inherent hydrophilicity generally confers good solubility in aqueous solutions. However, its bifunctional nature, possessing both an aminooxy and an azide group, allows for its use in a diverse range of chemical reactions, often necessitating its dissolution in organic solvents.

Quantitative Solubility Data

The available quantitative and qualitative solubility data for Aminooxy-PEG2-azide are summarized in the table below. It is important to note that solubility can be influenced by factors such as temperature, pH, and the purity of both the solute and the solvent.

| Solvent | Chemical Formula | Solubility | Notes |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 100 mg/mL (525.76 mM) | Ultrasonic assistance may be required. The use of newly opened, hygroscopic DMSO is recommended as water content can significantly impact solubility. |

| Water | H₂O | Soluble[1] | Quantitative data is not readily available, but its PEGylated nature suggests good aqueous solubility. |

| Dimethylformamide (DMF) | C₃H₇NO | Soluble[1] | Specific quantitative solubility is not publicly documented. |

| Dichloromethane (DCM) | CH₂Cl₂ | Soluble[1] | Specific quantitative solubility is not publicly documented. |

Experimental Protocol for Solubility Determination

To ascertain the precise solubility of Aminooxy-PEG2-azide in a specific solvent for your experimental needs, the following protocol, adapted from general methods for PEG derivative solubility determination, is recommended.

Objective:

To determine the equilibrium solubility of Aminooxy-PEG2-azide in a selected solvent.

Materials:

-

Aminooxy-PEG2-azide

-

Selected solvent(s) (e.g., water, phosphate-buffered saline (PBS), DMF, DCM)

-

Sealed, screw-cap vials

-

Vortex mixer

-

Centrifuge

-

Calibrated analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV, ELSD, or MS) or another quantitative analytical technique.

-

Volumetric flasks and pipettes

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of Aminooxy-PEG2-azide to a known volume of the selected solvent in a sealed vial. The exact amount will depend on the expected solubility; starting with a significant excess (e.g., 200 mg in 1 mL) is advisable.

-

Tightly seal the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Agitate the mixture vigorously using a vortex mixer for 1-2 minutes.

-

Place the vial in a constant temperature environment (e.g., a shaker incubator) and allow it to equilibrate for a predetermined period (e.g., 24-48 hours). This allows the solution to reach saturation.

-

-

Phase Separation:

-

After equilibration, centrifuge the vials at a high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the undissolved solute.

-

-

Sample Analysis:

-

Carefully withdraw a known aliquot of the clear supernatant without disturbing the pellet.

-

Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of your analytical method. A series of dilutions may be necessary to find the optimal concentration.

-

-

Quantification:

-

Analyze the diluted samples using a validated analytical method, such as HPLC, to determine the precise concentration of Aminooxy-PEG2-azide.

-

Prepare a standard curve using known concentrations of Aminooxy-PEG2-azide to ensure accurate quantification.

-

-

Calculation:

-

Calculate the solubility using the following formula: Solubility (mg/mL) = (Concentration from analysis (mg/mL)) x (Dilution factor)

-

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for assessing the solubility of Aminooxy-PEG2-azide for a specific research application.

Caption: Workflow for Solubility Assessment of Aminooxy-PEG2-azide.

References

Methodological & Application

Application Notes and Protocols for Antibody Labeling with Aminooxy-PEG2-azide

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the site-specific labeling of antibodies with Aminooxy-PEG2-azide. This method targets the glycan moieties present on the Fc region of most IgG antibodies, ensuring that the antigen-binding sites remain unaffected. The protocol involves the oxidation of cis-diols in the sugar residues to generate reactive aldehyde groups, followed by their conjugation to the aminooxy group of the linker via a stable oxime bond. The terminal azide group on the PEG linker can then be used for subsequent conjugation to a molecule of interest (e.g., a fluorophore, a drug, or a biotin tag) via click chemistry.

Chemical Reaction Pathway

The labeling process occurs in two main steps: oxidation of the antibody's carbohydrate chains and subsequent ligation with the aminooxy-azide linker.

Caption: Chemical pathway for antibody labeling with Aminooxy-PEG2-azide.

Experimental Workflow

The overall experimental process from antibody preparation to the final labeled product is outlined below.

Caption: Experimental workflow for antibody labeling.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the antibody labeling protocol.

| Parameter | Recommended Value | Notes |

| Antibody Preparation | ||

| Antibody Concentration | 3-15 mg/mL (20-100 µM for IgG) | Higher concentrations can improve labeling efficiency. |

| Initial Buffer | Amine-free buffer (e.g., PBS) | Buffers containing primary amines (e.g., Tris) or preservatives like sodium azide should be removed.[1][2] |

| Oxidation Step | ||

| Reaction Buffer | 100 mM Sodium Acetate, 150 mM NaCl, pH 5.5 | Provides optimal pH for the oxidation reaction. |

| Sodium Periodate (NaIO₄) Stock | 100 mM in dH₂O | Prepare fresh to ensure reactivity. |

| Final NaIO₄ Concentration | 10 mM | For a typical reaction. |

| Incubation Time & Temperature | 30 minutes on ice or 10 minutes at room temperature | Protect from light to prevent degradation of periodate. |

| Quenching Reagent | Ethylene Glycol | Final concentration of 100 mM. |

| Quenching Time | 10 minutes at room temperature | |

| Ligation Step | ||

| Aminooxy-PEG2-azide Stock | 5 mM in water, DMSO, or DMF | Depends on the solubility of the specific linker. |

| Molar Excess of Linker | 50-fold molar excess over the antibody | This can be optimized for desired degree of labeling. |

| Optional Catalyst | Aniline (final concentration 10 mM) | Can accelerate the oxime ligation.[3] |

| Incubation Time & Temperature | 2 hours at room temperature | Protect from light. |

| Purification | ||

| Method | Size Exclusion Chromatography (e.g., Sephadex G-25) or Ultrafiltration | To remove excess linker and other small molecules. |

| Storage | ||

| Storage Buffer | PBS with 0.01-0.03% Sodium Azide and 5-10 mg/mL BSA | For long-term stability. |

| Storage Conditions | 4°C (short-term) or -20°C in 50% glycerol (long-term) | Protect from light. |

Detailed Experimental Protocol

This protocol is a general guideline for labeling an IgG antibody. The amounts can be scaled up or down, maintaining the reagent ratios.

Materials Required:

-

IgG antibody to be labeled

-

Aminooxy-PEG2-azide

-

Sodium periodate (NaIO₄)

-

Ethylene glycol

-

10X Reaction Buffer (1 M Sodium Acetate, 1.5 M NaCl, pH 5.5)

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Anhydrous DMSO or DMF (if required for linker dissolution)

-

Purification supplies: Sephadex G-25 column or ultrafiltration device (e.g., 10K MWCO)

-

Bovine Serum Albumin (BSA) and Sodium Azide (NaN₃) for storage

Step 1: Antibody Preparation

-

Buffer Exchange: If the antibody solution contains interfering substances such as Tris, glycine, or sodium azide, perform a buffer exchange into 1X PBS. This can be done using dialysis, desalting columns, or ultrafiltration.

-

Concentration Adjustment: Adjust the antibody concentration to 3-15 mg/mL (approximately 20-100 µM for an IgG) in 1X PBS.

Step 2: Antibody Oxidation

-

Prepare NaIO₄ Solution: Prepare a 100 mM stock solution of sodium periodate in deionized water. This solution should be made fresh.

-

Set up Oxidation Reaction: In a microcentrifuge tube, combine the following:

-

100 µL of antibody solution

-

10 µL of 10X Reaction Buffer

-

10 µL of 100 mM NaIO₄ stock solution

-

-

Incubate: Incubate the reaction for 30 minutes on ice, protected from light.

-

Quench the Reaction: Add 0.69 µL of pure ethylene glycol to the reaction mixture to achieve a final concentration of approximately 100 mM.

-

Incubate: Incubate for 10 minutes at room temperature to quench the unreacted periodate.

Step 3: Oxime Ligation

-

Prepare Linker Solution: Prepare a 5 mM stock solution of Aminooxy-PEG2-azide in an appropriate solvent (e.g., water or DMSO).

-

Add Linker to Antibody: Add a 50-fold molar excess of the Aminooxy-PEG2-azide solution to the quenched oxidation reaction mixture.

-

Incubate: Incubate the reaction for 2 hours at room temperature with gentle mixing, protected from light.

Step 4: Purification of the Labeled Antibody

-

Prepare Purification Column: Equilibrate a Sephadex G-25 desalting column with 1X PBS according to the manufacturer's instructions.

-

Separate Conjugate: Apply the reaction mixture to the column and elute with 1X PBS. Collect the fractions containing the labeled antibody, which will elute first. Alternatively, use an ultrafiltration device to wash and concentrate the labeled antibody.

Step 5: Characterization and Storage

-

Determine Concentration: Measure the protein concentration of the purified, labeled antibody using a spectrophotometer at 280 nm.

-

Assess Labeling (Optional): The degree of labeling can be assessed using techniques like Mass Spectrometry (MS) to confirm the addition of the linker.

-

Store the Conjugate: For long-term storage, add BSA to a final concentration of 5-10 mg/mL and sodium azide to 0.01-0.03%. Store at 4°C or, for longer periods, add glycerol to 50% and store at -20°C. Always protect the labeled antibody from light.

The resulting azide-labeled antibody is now ready for subsequent conjugation reactions via click chemistry.

References

Application Notes and Protocols for Aminooxy-PEG2-azide in Site-Specific Protein Modification

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminooxy-PEG2-azide is a heterobifunctional linker that enables the precise, site-specific modification of proteins. This reagent is particularly valuable in the development of advanced biotherapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Its unique structure, featuring an aminooxy group, a hydrophilic polyethylene glycol (PEG) spacer, and an azide group, allows for a two-step conjugation strategy.

The aminooxy group reacts specifically with aldehyde or ketone functionalities on a protein, forming a stable oxime bond. These carbonyl groups can be introduced into proteins at specific sites through genetic engineering or enzymatic modification. The terminal azide group serves as a handle for "click chemistry," most commonly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC), to attach a second molecule of interest, such as a cytotoxic drug, a fluorescent probe, or a peptide.[1][2][3] The integrated PEG2 spacer enhances the solubility and pharmacokinetic properties of the resulting bioconjugate.[4]

These application notes provide an overview of the applications of Aminooxy-PEG2-azide and detailed protocols for its use in site-specific protein modification.

Applications

The dual functionality of Aminooxy-PEG2-azide facilitates a modular and highly specific approach to protein conjugation with several key applications in research and drug development:

-

Antibody-Drug Conjugate (ADC) Development: This linker is instrumental in constructing homogeneous ADCs with a defined drug-to-antibody ratio (DAR).[5] An antibody can be engineered to contain an aldehyde or ketone at a specific site, allowing for the attachment of the Aminooxy-PEG2-azide linker. Subsequently, a cytotoxic payload functionalized with an alkyne or a strained cyclooctyne can be "clicked" onto the azide handle. This precise control over conjugation site and stoichiometry is crucial for optimizing the therapeutic index of ADCs.

-

PROTAC Synthesis: Aminooxy-PEG2-azide serves as a versatile linker for the synthesis of PROTACs. One end of the linker can be attached to a protein of interest (POI) ligand containing a carbonyl group, while the other end can be conjugated to an E3 ligase ligand via click chemistry. The PEG spacer helps to optimize the distance between the POI and the E3 ligase for efficient ubiquitination and subsequent degradation.

-

Development of Targeted Drug Delivery Systems: This linker can be used to conjugate targeting ligands, such as antibodies or peptides, to drug-loaded nanoparticles or other carrier systems. The specific and stable linkage ensures that the targeting moiety is properly oriented for receptor binding.

-